Tert-butyl 9-hydroxynonanoate
Description
Tert-butyl 9-hydroxynonanoate is a branched ester compound featuring a tert-butyl group linked to a nine-carbon aliphatic chain with a hydroxyl group at the terminal (9th) position.
Structurally, the tert-butyl group imparts steric bulk, which may influence solubility, reactivity, and stability compared to linear esters. Such compounds are often utilized in organic synthesis, pharmaceutical intermediates, or as standards in analytical chemistry .
Properties
IUPAC Name |
tert-butyl 9-hydroxynonanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O3/c1-13(2,3)16-12(15)10-8-6-4-5-7-9-11-14/h14H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOTUROROUZDRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl 9-hydroxynonanoate can be synthesized through the esterification of 9-hydroxynonanoic acid with tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include heating the reactants under reflux to achieve the desired ester product.
Industrial Production Methods: In an industrial setting, the production of tert-butyl esters often involves the use of tert-butyl hydroperoxide and a suitable carboxylic acid. The reaction can be carried out under metal-free conditions, making it an environmentally friendly process. The use of tert-butyl hydroperoxide allows for efficient oxidation and esterification in a single step .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to yield the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
Tert-butyl 9-hydroxynonanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its ester group makes it a versatile building block in organic synthesis.
Biology: The compound can be used in the study of esterases, enzymes that hydrolyze esters, to understand their mechanism of action.
Medicine: It may be used in the development of pharmaceuticals, particularly in the design of prodrugs that can be activated in the body to release active drug molecules.
Industry: Tert-butyl esters are used in the production of polymers and as additives in lubricants and fuels.
Mechanism of Action
The mechanism of action of tert-butyl 9-hydroxynonanoate involves its interaction with various molecular targets, depending on the context of its use. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding alcohol and carboxylic acid. This hydrolysis reaction is crucial for the activation of prodrugs and the metabolism of ester-containing compounds .
Comparison with Similar Compounds
Ethyl 9-Hydroxynonanoate
Structure and Properties :
- Molecular Formula : C₁₁H₂₂O₃
- Molecular Weight : 202.29 g/mol
- Functional Groups : Ethyl ester, terminal hydroxyl group.
- Physical Properties: LogP (XlogP) = 2.40, indicating moderate lipophilicity. The hydroxyl group enhances polarity compared to non-hydroxylated esters .
Key Differences :
- Tert-butyl esters generally exhibit greater steric hindrance, which may slow hydrolysis or enzymatic degradation compared to ethyl esters.
Cholesteryl 9-Hydroxynonanoate
Structure and Properties :
- Functional Groups : Cholesteryl ester, terminal hydroxyl group.
- Applications: Used as an internal standard in lipid oxidation studies. Synthesized via reduction of cholesteryl 9-oxononanoate with sodium borohydride .
Key Differences :
- The cholesteryl moiety introduces significant hydrophobicity and rigidity, contrasting with the more flexible aliphatic chain in tert-butyl 9-hydroxynonanoate.
- Cholesteryl derivatives are often used in biological systems (e.g., cell membrane studies), whereas tert-butyl esters are more common in synthetic chemistry.
Tert-butyl Alcohol (Structural Analog)
Relevant Properties :
- Reactivity : Reacts violently with oxidizing agents (e.g., peroxides) and decomposes in strong acids to release flammable isobutylene gas .
- Safety : Flash point = 11°C (high flammability); IDLH (Immediately Dangerous to Life/Health) level = 1,600 ppm .
Implications for this compound:
- Similar flammability and storage precautions (e.g., grounding containers, avoiding ignition sources) may apply due to the tert-butyl group .
- Enhanced stability compared to tert-butyl alcohol, as the ester linkage reduces volatility and reactivity.
Data Table: Comparative Analysis
Biological Activity
Overview
Tert-butyl 9-hydroxynonanoate (C13H26O3) is a tert-butyl ester of 9-hydroxynonanoic acid, characterized by its unique structure that includes a long carbon chain and a hydroxyl group. This compound has garnered attention in various fields, including organic synthesis, medicinal chemistry, and enzymology due to its potential biological activities.
- Molecular Formula : C13H26O3
- Molecular Weight : 230.35 g/mol
- Structure : The presence of the tert-butyl group contributes to its steric properties, influencing its reactivity and interactions in biological systems.
Synthesis
This compound can be synthesized through the esterification of 9-hydroxynonanoic acid with tert-butyl alcohol, often using sulfuric acid as a catalyst. This process typically involves heating under reflux conditions to facilitate the reaction .
The biological activity of this compound primarily revolves around its interaction with esterases, enzymes that hydrolyze esters. This hydrolysis is crucial for the metabolism of ester-containing compounds and can activate prodrugs, releasing active drug molecules in biological systems .
Applications in Research
- Enzymatic Studies : The compound serves as a substrate in studies aimed at understanding the mechanism of action of esterases. It helps elucidate how these enzymes interact with various substrates.
- Pharmaceutical Development : this compound may be utilized in the design of prodrugs, which are inactive compounds that become active upon metabolic conversion .
Study on Prodrug Activation
A study highlighted the role of tert-butyl esters in drug design, emphasizing their ability to be converted into active forms through enzymatic hydrolysis. This property makes them suitable candidates for prodrug formulations aimed at enhancing bioavailability and reducing toxicity .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound | Structure Type | Key Biological Activity |
|---|---|---|
| Tert-butyl alcohol | Alcohol | Solvent; used in organic synthesis |
| Tert-butyl acetate | Ester | Solvent; used as a reagent |
| Methyl 9-hydroxynonanoate | Ester | Studied for anti-cancer properties |
This compound stands out due to its long carbon chain and hydroxyl group, allowing for specific reactivity not found in simpler esters .
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group in tert-butyl 9-hydroxynonanoate undergoes oxidation to form carbonyl derivatives. For example:
-
Oxidation to 9-Oxononanoate :
Treatment with Dess-Martin periodinane (1.7 equivalents) in dichloromethane at 0°C oxidizes the hydroxyl group to a ketone. This reaction proceeds within 2 hours, yielding 90% of the ketone product . -
Electrochemical Reduction of Peroxides :
In acidic methanol, ozonolysis of castor oil derivatives generates peroxides, which are reduced electrochemically on a lead cathode to yield 9-hydroxynonanoic acid derivatives .
Ester Hydrolysis and Transesterification
The tert-butyl ester group is susceptible to hydrolysis under acidic or basic conditions:
-
Acid-Catalyzed Hydrolysis :
Cleavage of the tert-butyl group using trifluoroacetic acid (TFA) in dichloromethane produces 9-hydroxynonanoic acid. This method avoids side reactions associated with silyl ethers . -
Base-Catalyzed Transesterification :
Reaction with sodium methoxide in methanol replaces the tert-butyl group with a methyl ester, forming methyl 9-hydroxynonanoate in 98% yield .
Functional Group Transformations
The hydroxyl group participates in further derivatization:
-
Esterification :
Reaction with acetyl chloride in pyridine converts the hydroxyl group to an acetate, yielding tert-butyl 9-acetoxynonanoate . -
Silylation :
Protection of the hydroxyl group using tert-butyldimethylsilyl (TBS) chloride in the presence of imidazole forms a silyl ether, enhancing stability during subsequent reactions .
Nucleophilic Substitution
The ester group can act as a leaving group in nucleophilic substitutions:
-
Allylation :
Treatment with allyl bromide and cesium carbonate in acetone replaces the tert-butyl group with an allyl ester, forming allyl 9-hydroxynonanoate in 82% yield .
Comparative Reaction Data
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxidation to ketone | Dess-Martin periodinane, CH | |||
| Cl | ||||
| Tert-butyl 9-oxononanoate | 90% | |||
| Acid hydrolysis | TFA, CH | |||
| Cl |
text| 9-Hydroxynonanoic acid | 83% |[1] |
| Transesterification | NaOMe, MeOH | Methyl 9-hydroxynonanoate | 98% | |
| Silylation | TBSCl, imidazole | TBS-protected derivative | 83% | |
Stability and Reactivity Insights
-
Thermal Stability :
The tert-butyl group enhances thermal stability, allowing reactions at elevated temperatures (e.g., 50°C during allylation) . -
Stereochemical Considerations :
Chiral derivatives retain configuration during nucleophilic substitutions, as demonstrated in cysteine coupling reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
